molecular formula C15H13F2NO3 B4519166 4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B4519166
M. Wt: 293.26 g/mol
InChI Key: ZKVJOGIINRDUNN-UHFFFAOYSA-N
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Description

4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C15H13F2NO3 and its molecular weight is 293.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08634960 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Properties and Biological Imaging

One area of research focuses on the synthesis and characterization of derivatives with aggregation-induced emission (AIE) characteristics. These derivatives, including those similar to the query compound, demonstrate varying fluorescent properties responsive to external stimuli such as piezochromism and solvent-induced emission changes. This variability in fluorescence can be attributed to differences in molecular stacking in the solid state. Furthermore, these compounds have been successfully used to fabricate biocompatible fluorescent nanoparticles for cell imaging applications, particularly in MCF-7 cell lines, highlighting their potential in biological research and imaging technologies (Lei et al., 2016).

Catalyst Efficiency in Synthetic Chemistry

Another research direction explores the use of derivatives in enhancing catalytic efficiencies for organic synthesis. For example, novel ionic liquids with sulfonic acid functionalization have been employed as efficient, homogeneous, and reusable catalysts for the solvent-free synthesis of complex organic compounds. This innovative approach simplifies the synthesis process, offering a greener alternative to traditional methods and contributing to the advancement of synthetic chemistry (Moosavi‐Zare et al., 2013).

Molecular Interactions and Structural Chemistry

The study of molecular interactions, particularly through the lens of structural chemistry, has also been a significant area of application. Detailed examinations of compounds with similar structures have provided insights into the behavior of various functional groups and their interactions within complex molecular systems. This research has implications for understanding fundamental chemical properties and the design of new materials with specific characteristics (Butler et al., 1987).

Mechanism of Action

Target of Action

Similar compounds such as 2-(2,4-difluorophenyl)pyridine have been used in the synthesis of cyclometalated ir(iii) complexes , suggesting potential interactions with metal ions.

Mode of Action

It’s known that similar compounds can undergo acid/base-induced structural transformations . This could potentially lead to changes in their interaction with targets, affecting their biological activity.

Biochemical Pathways

Similar compounds have been used in the synthesis of complexes that show photocatalytic activity for hydrogen evolution , suggesting a potential role in energy-related biochemical pathways.

Result of Action

Similar compounds have been observed to exhibit luminescence switching behaviors and photocatalytic activities , indicating potential applications in optoelectronic devices and energy production.

Action Environment

Similar compounds have been observed to exhibit acid/base-induced structural transformations , suggesting that pH could be a significant environmental factor influencing their action.

Future Directions

The study and application of complex organic compounds like this one are active areas of research in chemistry. Potential future directions could include exploring its reactivity, studying its potential biological activity, and investigating its possible uses in various industrial applications .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-7,7-dimethyl-3,4-dihydro-1H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-15(2)13-12(14(20)21-15)8(6-11(19)18-13)7-3-4-9(16)10(17)5-7/h3-5,8H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVJOGIINRDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 2
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 3
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 4
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 5
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Reactant of Route 6
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.